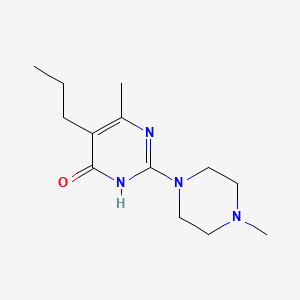

6-methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone

Description

6-Methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone is a pyrimidinone derivative with a complex substitution pattern. Its core structure features:

- C-5 position: A propyl chain, contributing to lipophilicity and steric effects.

- C-6 position: A methyl group, a common substituent in bioactive pyrimidinones.

Properties

Molecular Formula |

C13H22N4O |

|---|---|

Molecular Weight |

250.34 g/mol |

IUPAC Name |

4-methyl-2-(4-methylpiperazin-1-yl)-5-propyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C13H22N4O/c1-4-5-11-10(2)14-13(15-12(11)18)17-8-6-16(3)7-9-17/h4-9H2,1-3H3,(H,14,15,18) |

InChI Key |

WFJVRZWNXLHPHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=C(NC1=O)N2CCN(CC2)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Design

Ethyl 5-propyl-3-oxohexanoate (or analogous β-keto esters) is condensed with 4-methylpiperazine-1-carboximidamide under acidic or basic conditions. For example, refluxing in ethanol with hydrochloric acid catalyzes cyclization, yielding the pyrimidinone core.

Key Conditions :

Structural Optimization

The propyl group at position 5 is introduced via the β-keto ester precursor. Modifying the ester’s alkyl chain (e.g., ethyl to propyl) requires adjusting stoichiometry to prevent byproducts like 6-methyl-2-(4-methylpiperazino)-4(3H)-pyrimidinone.

Nucleophilic Substitution on Halogenated Pyrimidinones

Halogenated pyrimidinones serve as intermediates for introducing the 4-methylpiperazino group via nucleophilic aromatic substitution (SNAr).

Synthesis of 2-Chloro-6-methyl-5-propyl-4(3H)-pyrimidinone

The precursor is prepared by chlorinating 6-methyl-5-propylpyrimidin-4(3H)-one using POCl3 or PCl5. Reaction with 4-methylpiperazine in polar aprotic solvents follows:

Reaction Scheme :

Optimization Insights :

-

Solvent : DMF or DMSO enhances nucleophilicity.

-

Base : K2CO3 or Et3N neutralizes HCl, driving the reaction.

Multi-Step Alkylation and Functionalization

Sequential alkylation allows modular construction of the pyrimidinone scaffold.

Stepwise Alkylation Protocol

-

Core Formation : 6-Methyl-4(3H)-pyrimidinone is alkylated at position 5 using propyl bromide under basic conditions (NaH, THF).

-

Piperazine Introduction : The resulting 5-propyl intermediate undergoes SNAr with 1-methylpiperazine, as described in Section 2.

Challenges :

-

Competing alkylation at N1 or N3 necessitates protecting groups (e.g., benzyl) to ensure regioselectivity.

Comparative Analysis of Synthetic Routes

Advanced Catalytic Approaches

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation (150°C, 20 min) in DMF improves yields to ~75% for analogous piperazinylpyrimidinones.

Purification and Characterization

-

Purification : Column chromatography (SiO2, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.

-

Characterization :

Industrial-Scale Considerations

For kilogram-scale production, nucleophilic substitution (Section 2) is preferred due to reproducibility. Continuous-flow reactors enhance safety and efficiency for exothermic steps like chlorination .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidinone core, where nucleophiles replace leaving groups like chlorine or bromine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced compounds.

Scientific Research Applications

6-methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context. The pathways involved may include signal transduction cascades, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Substitution at C-5 and C-6 Positions

The C-5 and C-6 positions are critical for modulating biological activity:

Key Insights :

Role of the 4-Methylpiperazino Group at C-2

The 4-methylpiperazino group is a distinguishing feature of the target compound. Comparable structures include:

- 5-[(4-Methylpiperazino)methyl]-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: This analog places the 4-methylpiperazino group at C-5, demonstrating that positional changes drastically alter receptor interactions .

- Pyrazolo[3,4-d]pyrimidin-4-yl hydrazine derivatives: Lack of a piperazino group correlates with reduced bioactivity, emphasizing its importance in binding .

Key Insights :

- The C-2 position’s 4-methylpiperazino group may enhance solubility and target specificity compared to unsubstituted or alkyl-substituted analogs .

Cytotoxicity and Selectivity

- Cytotoxic Analogs : Compounds like and (from ) with 2-pyridine or trifluoromethyl groups show IC50 values <10 µM, limiting therapeutic utility .

- Non-Cytotoxic Analogs: The target compound’s propyl and methyl substituents may reduce cytotoxicity, similar to 5-bromo-6-phenyl derivatives, which maintain activity without toxicity .

Biological Activity

6-methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone is a compound of interest in pharmacological research, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 250.31 g/mol

- IUPAC Name : this compound

Research indicates that this compound acts primarily as a phosphodiesterase type 9A (PDE9A) inhibitor. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) in the central nervous system, which is crucial for various neuronal functions and signaling pathways . Elevated cGMP levels have been associated with enhanced cognitive functions and neuroprotection.

Efficacy in Animal Models

- Cognitive Enhancement : In rodent models, the compound has demonstrated procognitive effects. Studies have shown improvements in memory and learning tasks, indicating its potential as a treatment for cognitive impairments associated with neurodegenerative diseases .

- Neuroprotection : The compound has shown promise in protecting neurons from amyloid-beta toxicity in transgenic mouse models of Alzheimer's disease. This effect is attributed to its ability to stabilize synaptic functions and promote neurogenesis .

Case Studies

Several studies have reported on the efficacy of this compound:

- Study 1 : A double-blind trial involving aged rats demonstrated significant improvements in spatial memory tasks after administration of the compound, suggesting its potential application in age-related cognitive decline.

- Study 2 : In a model of traumatic brain injury, administration of the compound resulted in reduced neuronal apoptosis and improved recovery outcomes compared to control groups.

Summary of Biological Activities

| Activity Type | Model Used | Observed Effect |

|---|---|---|

| Cognitive Enhancement | Rodent Memory Tasks | Improved performance |

| Neuroprotection | Alzheimer's Mouse Model | Reduced amyloid-beta toxicity |

| Neuroprotection | Traumatic Brain Injury Model | Decreased apoptosis |

Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | High |

| Half-life | 3 hours |

| Metabolism | Liver (CYP450 enzymes) |

Q & A

Q. What are the optimal synthetic pathways for 6-methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone, and how can reaction conditions be standardized?

The synthesis involves multi-step organic reactions, including:

- Nucleophilic substitution to introduce the 4-methylpiperazine moiety to the pyrimidinone core.

- Alkylation for propyl group incorporation at the 5-position.

- Cyclization to stabilize the pyrimidinone ring.

Key parameters include:

- Temperature control : Maintaining 60–80°C during alkylation to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .

- Catalysts : Use of mild bases (e.g., K₂CO₃) to facilitate substitutions without degrading sensitive functional groups .

Characterization via NMR (¹H/¹³C) and HPLC ensures purity (>95%) and structural confirmation .

Q. How can structural analogs of this compound guide initial biological activity screening?

Structural analogs (Table 1) highlight the importance of substituent positioning:

Q. Screening methodology :

- In vitro assays : Measure binding affinity to targets (e.g., GPCRs, kinases).

- ADMET profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) .

Advanced Research Questions

Q. How can contradictory data on the compound’s receptor binding affinity be resolved?

Contradictions often arise from assay variability. Mitigation strategies:

- Standardized protocols : Use radioligand binding assays with consistent cell lines (e.g., HEK293 for GPCRs) .

- Control comparisons : Include reference compounds (e.g., clozapine for dopamine D₂ receptor assays) .

- Structural analysis : Molecular docking (e.g., AutoDock Vina) to identify binding pose discrepancies caused by protonation states of the piperazine ring .

Q. What computational methods improve reaction design for structural modifications?

- Reaction path search algorithms : Quantum mechanics (QM) calculations (e.g., DFT) predict intermediates and transition states for alkylation/cyclization steps .

- Machine learning (ML) : Train models on existing pyrimidinone reaction datasets to optimize solvent/base combinations. Example: Bayesian optimization for yield prediction .

- Solvent effect modeling : COSMO-RS simulations to select solvents that stabilize charged intermediates during substitutions .

Q. How can metabolic instability of the 4-methylpiperazine moiety be addressed without compromising activity?

Strategies :

- Bioisosteric replacement : Substitute piperazine with a 1,4-diazepane ring to reduce CYP450-mediated oxidation .

- Prodrug design : Introduce ester prodrugs at the piperazine nitrogen to enhance plasma stability (e.g., hydrolysis in target tissues) .

- Metabolic profiling : Use LC-MS/MS to identify major metabolites in hepatocyte models and modify vulnerable sites .

Methodological Tools for Data Analysis

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data?

- Multivariate analysis : Partial Least Squares (PLS) regression to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .

- Cluster analysis : Group analogs by functional group patterns to identify activity trends (e.g., methoxy vs. nitro substitutions) .

- Contradiction resolution : Apply Bland-Altman plots to assess agreement between independent assay results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.